5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione
Overview
Description
5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C19H21F4NO3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Yb(OTf)3-catalyzed cyclization of N-silylenamine with 2-methylene-1,3-cyclohexanedione to afford derivatives like 7,8-dihydroquinolin-5(6H)-one, demonstrating its potential in catalytic applications for the synthesis of complex organic compounds (Sakai et al., 2006).
Synthesis and Characterization
- Synthesis and characterization of related compounds, showcasing the chemical's utility in forming novel compounds for various applications (Jeyachandran, 2021).
Photochemical Properties
- Research on photochemical rearrangement of similar compounds, highlighting the importance of these substances in photochemical studies and their potential applications in developing light-sensitive materials (Nozaki et al., 1967).
Chemical Reaction Studies
- Exploration of solvent-free reactions under microwave irradiation, indicating the compound's role in facilitating efficient and environmentally friendly chemical processes (Jolivet-Fouchet et al., 1998).
Crystal Structure Analysis
- Studies on crystal structure and hydrogen-bonded properties of similar cyclohexanediones, contributing to the understanding of molecular interactions and crystal engineering (Etter et al., 1990).
properties
IUPAC Name |
3-hydroxy-5-(2-methylpropyl)-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4NO3/c1-11(2)6-12-7-16(25)15(17(26)8-12)10-24-13-4-3-5-14(9-13)27-19(22,23)18(20)21/h3-5,9-12,18,25H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFNOPHHCZQFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)OC(C(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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